molecular formula C17H19NO4 B5726094 N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide

N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B5726094
M. Wt: 301.34 g/mol
InChI Key: AMDXFNYNMVCNQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide and similar compounds often involves the reaction of specific benzyl N-acetylcarbamate potassium salts with alkyl halides or sulfonates. These processes yield substituted products, which can be transformed into N-alkylacetamides under mild conditions (Sakai et al., 2022). Moreover, specific synthetic pathways allow the creation of compounds with potential imaging applications, although challenges in tracer retention and binding specificity can arise (Prabhakaran et al., 2006).

Molecular Structure Analysis

Molecular structure analysis often involves theoretical and computational studies to understand the geometry, stereochemistry, and electronic properties of compounds. For instance, computational studies provide insights into the molecular geometry and electronic behavior of compounds, aiding in the understanding of their reactivity and interaction mechanisms (Romero & Margarita, 2008).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide derivatives are significant for various applications. These compounds can undergo reactions such as acetamidomethylation, leading to the formation of N-substituted acetamides (Sekiya et al., 1961). Additionally, specific derivatives have shown potential in imaging applications for identifying receptor sites, although challenges in stability and specificity are noted (Zhang et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their handling and application in various fields. Studies on the catalytic synthesis of related compounds highlight the importance of reaction conditions, such as temperature and solvent choice, on the yield and selectivity towards desired products (Vavasori et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents and stability under various conditions, are fundamental for the application of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide derivatives. Research on the green synthesis of related compounds using novel catalysts emphasizes the role of catalytic conditions in achieving high selectivity and yield, showcasing the potential for environmentally friendly production methods (Qun-feng, 2008).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-14-9-7-13(8-10-14)11-18-17(19)12-22-16-6-4-3-5-15(16)21-2/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDXFNYNMVCNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide

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